Product packaging for Tenocyclidine(Cat. No.:CAS No. 21500-98-1)

Tenocyclidine

Cat. No.: B1683004
CAS No.: 21500-98-1
M. Wt: 249.4 g/mol
InChI Key: JUZZEWSCNBCFRL-UHFFFAOYSA-N

Description

Tenocyclidine (TCP), with the formal name 1-[1-(2-thienyl)cyclohexyl]piperidine, is a dissociative anesthetic and a potent analog of phencyclidine (PCP) in which the phenyl ring is replaced by a thiophene moiety . It acts primarily as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, binding with high affinity to the PCP site within the receptor-gated ion channel (Kd = 9 nM) and effectively blocking NMDA-activated excitatory postsynaptic potentials in the brain . This mechanism is central to its research value in neuroscience for studying glutamatergic neurotransmission and the NMDA receptor complex. Like other arylcyclohexylamines, TCP also exhibits psychostimulant properties, which are attributed to its additional activity as a dopamine reuptake inhibitor, thereby blocking the uptake and enhancing the release of dopamine both in vitro and in vivo . Its increased psychostimulant effects compared to PCP, despite lower affinity for sigma receptors, make it a compound of significant comparative interest . Due to its high affinity, the 3H-labelled form of TCP is widely used as a radioligand in pharmacological research targeting the NMDA receptor . Research into TCP has extended to investigating structural derivatives to improve its pharmacological profile. Studies have shown that adamantane derivatives of TCP, such as TAMORF, can significantly reduce its toxicity while retaining biological activity, opening potential avenues for adjuvant therapy in organophosphate poisoning . Because of its psychoactive properties, this compound is a Schedule I controlled substance in the United States and is intended solely for forensic analysis and qualified academic research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NS B1683004 Tenocyclidine CAS No. 21500-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-thiophen-2-ylcyclohexyl)piperidine
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InChI

InChI=1S/C15H23NS/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16/h7-8,13H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZZEWSCNBCFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1867-65-8 (hydrochloride)
Record name Tenocyclidine [INN]
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DSSTOX Substance ID

DTXSID3046168
Record name Tenocyclidine
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Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21500-98-1
Record name 1-[1-(2-Thienyl)cyclohexyl]piperidine
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Record name Tenocyclidine [INN]
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Record name Tenocyclidine
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Record name Tenocyclidine
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Record name TENOCYCLIDINE
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Receptor Pharmacology and Binding Profiles of Tenocyclidine

N-methyl-D-aspartate (NMDA) Receptor Interaction

Tenocyclidine's primary pharmacological actions are centered on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. drugbank.comnih.govncats.io

Characterization as a Non-Competitive Antagonist at the NMDA Receptor-Ion Channel Complex

This compound is characterized as a non-competitive antagonist of the NMDA receptor-ion channel complex. wikipedia.orgiiab.medrugbank.comwikidoc.orgdrugs.comnih.govrevvity.com This means it binds to a site distinct from the neurotransmitter binding site, thereby inhibiting the receptor's function regardless of agonist presence. ebi.ac.uk The antagonism of the NMDA receptor is considered a fundamental pharmacological feature underlying the effects of dissociative anesthetics, a class of drugs to which this compound belongs. drugs.complos.org this compound blocks the activity of the NMDA receptor, and its potency in this regard is noted to be greater than that of phencyclidine. ebi.ac.ukwikipedia.orgiiab.mewikidoc.orgdrugs.comnih.govcfsre.org

High Affinity Binding to the Phencyclidine (PCP) Site within the NMDA Receptor Complex

A hallmark of this compound's pharmacology is its high affinity binding to the phencyclidine (PCP) site, which is located within the ion channel of the NMDA receptor complex. ebi.ac.ukwikipedia.orgiiab.medrugbank.comwikidoc.orgdrugs.comsigmaaldrich.com This site is also recognized as the dizocilpine (B47880) (MK-801) binding site. ebi.ac.uk The high affinity of this compound for this site has led to the widespread use of its tritiated form, [3H]this compound, as a radioligand in research to study NMDA receptors. ebi.ac.ukwikipedia.orgiiab.medrugbank.comwikidoc.orgdrugs.com Research indicates that the binding of [3H]this compound to cortical membranes can be enhanced in the presence of L-glutamate and NMDA, and that competitive inhibitors like MK-801 suggest a similar binding site. ebi.ac.uk

The binding affinity of this compound for the PCP receptor has been reported with a dissociation constant (Kd) value:

Target SiteLigandKd (nM)Reference
PCP ReceptorThis compound25 sigmaaldrich.com

Subunit Specificity of NMDA Receptor Modulation (e.g., NR3A-subunit, NR3B-subunit, NR2A-subunit)

This compound's interaction with the NMDA receptor demonstrates a degree of subunit specificity. Its primary interactions as a non-competitive antagonist in Homo sapiens are reported to occur at the NR3A-subunit of the NMDA receptor. drugbank.comnih.gov Furthermore, this compound has been identified as an antagonist at the NR3B and NR2A subunits of the NMDA receptor. drugbank.com Studies involving mutations in NMDA receptor subunits, such as the N616R mutation in NR1A subunits, have shown a significant reduction in the potency of this compound as a use-dependent blocker, suggesting the presence of multiple blocking sites for the compound within the receptor complex. nih.gov

Interaction with Other Neurotransmitter Receptors and Transporters

Beyond its primary effects on NMDA receptors, this compound also interacts with other key neurotransmitter receptors and transporters, contributing to its broader pharmacological profile.

Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition

This compound is known to bind with relatively high affinity to the D1 subunit of the human dopamine transporter (DAT). drugbank.comnih.gov This interaction leads to the inhibition of dopamine reuptake, a process by which dopamine is removed from the synaptic cleft back into the presynaptic neuron. ebi.ac.ukwikipedia.orgiiab.mewikidoc.orgdrugs.comwikidoc.org The resulting increase in dopamine concentration in the synaptic cleft is believed to contribute to the psychostimulant effects observed with this compound, which are noted to be relatively greater than those of phencyclidine. ebi.ac.ukwikipedia.orgiiab.mewikidoc.orgdrugs.com

Sigma Receptor Affinity (σ1 and σ2 Subtypes)

This compound exhibits affinity for sigma (σ) receptors, which are non-opioid, non-PCP binding sites. wikipedia.orgiiab.medrugbank.comdrugs.complos.orgresearchgate.net However, comparative studies indicate that this compound possesses less affinity for sigma receptors than phencyclidine. ebi.ac.ukwikipedia.orgiiab.medrugbank.comwikidoc.org While specific quantitative data (e.g., Ki values) for this compound's binding to sigma-1 (σ1) and sigma-2 (σ2) subtypes are not consistently detailed in all available literature, its interaction with these receptors is an acknowledged aspect of its pharmacological profile. plos.org

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation (e.g., α7-subunit)

This compound has been shown to exert a positive antagonistic effect at the α7-subunit of the Nicotinic Acetylcholine Receptor (nAChR) wikipedia.orgsigmaaldrich.comwikidoc.org. Nicotinic acetylcholine receptors are a class of pentameric transmembrane proteins that form agonist-gated cation channels citeab.com. The α7-subunit (CHRNA7) is a specific component of these receptors that serves as a target for this compound's modulatory actions wikidoc.orgmpg.deciteab.com.

Mu-Opioid Receptor Binding Characteristics

In addition to its interactions with NMDA and nicotinic acetylcholine receptors, this compound also binds to the mu-opioid receptor wikipedia.orgsigmaaldrich.com. This interaction with the mu-opioid receptor is considered a central component of the mechanism of action for drugs within this pharmacological class wikipedia.orgsigmaaldrich.com. For instance, while dizocilpine (MK-801), another NMDA antagonist, demonstrates high specificity for NMDA-3A and NMDA-3B subunits, it shows little appreciable analgesic effect, which may be attributed to its lack of related efficacy at the mu-opioid receptor, despite the NMDAR's role in pain signal transmission wikipedia.orgsigmaaldrich.com.

Preclinical Investigational Studies of Tenocyclidine’s Biological Activities

In Vitro Pharmacological Investigations

In vitro studies have been instrumental in characterizing tenocyclidine's molecular targets and its effects at the cellular level.

Radioligand binding assays using the tritiated form of this compound ([3H]this compound) have been crucial for characterizing its receptor binding profile due to its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor complex. ebi.ac.ukresearchgate.netdrugbank.com Comparative studies have revealed that this compound exhibits a greater affinity for NMDA receptors than phencyclidine, while showing less affinity for sigma receptors. nih.gov The high affinity of [3H]this compound for the NMDA receptor's PCP site allows its use as a marker for channel opening, enabling the measurement of NMDA receptor activation and ligand binding under identical conditions. drugbank.com

Table 1: Comparative Receptor Binding Affinities of this compound and Phencyclidine

CompoundReceptor Target (Site)Relative Affinity (vs. PCP)Reference
This compoundNMDA Receptor (PCP site)Higher nih.gov
This compoundSigma ReceptorsLower nih.gov

This compound functions as a non-competitive antagonist at the 3A-subunit of the NMDA receptor in Homo sapiens. nih.govresearchgate.net Beyond its primary interaction with NMDA receptors, this compound also demonstrates an antagonistic effect at the α7-subunit of the Nicotinic Acetylcholine (B1216132) Receptor (nAChR). nih.gov Furthermore, studies involving the steroid F4N3Bzoxy-AP, a general anesthetic, showed its ability to inhibit the binding of [3H]this compound to nAChRs in the desensitized state with an IC50 of 31 µM. This finding suggests that this compound binds within the ion channel of the nAChR when it is in a desensitized state. researchgate.net this compound is also known to bind with relatively high affinity to the D1 subunit of the human dopamine (B1211576) transporter (DAT). nih.gov

Table 2: this compound's Modulation of Receptor Function in Cellular Assays

Receptor/TransporterSubunit/SiteEffectIC50 (if applicable)Reference
NMDA Receptor3A-subunitNon-competitive AntagonistN/A nih.govresearchgate.net
Nicotinic ACh Receptorα7-subunitAntagonistN/A nih.gov
Nicotinic ACh ReceptorIon Channel (desensitized state)Binding inhibition by F4N3Bzoxy-AP31 µM researchgate.net
Dopamine TransporterD1 subunitBindingN/A nih.gov

Investigations into this compound's enzyme inhibition capabilities have primarily focused on its interaction with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine. This compound has been explored for its potential antidotal effects in organophosphate poisoning, a condition characterized by AChE inhibition. drugbank.comnih.govresearchgate.netnih.gov In in vitro studies, this compound was identified as a weak inhibitor of human erythrocyte AChE, exhibiting an IC50 value of 1 x 10^-5 M. nih.gov However, these studies indicated that this compound did not demonstrate reactivating or protective effects on AChE that had been inhibited by soman (B1219632). nih.gov For comparison, its adamantane (B196018) derivative, TAMORF, showed an even weaker inhibitory effect with an IC50 greater than 1 x 10^-3 M. nih.gov

Table 3: In Vitro Acetylcholinesterase Inhibition by this compound

CompoundEnzyme TargetIC50 (Inhibition Concentration 50%)Reactivating/Protective Effects on Soman-Inhibited AChEReference
This compoundHuman erythrocyte AChE1 x 10^-5 MNo nih.gov
TAMORFHuman erythrocyte AChE> 1 x 10^-3 MNo nih.gov

In Vivo Animal Model Research

In vivo studies using animal models have provided crucial insights into this compound's effects within complex biological systems, particularly concerning its neurochemical impact and subjective properties.

In rats exposed to the nerve agent soman, this compound (TCP) demonstrated a protective effect on cholinesterase (ChE) catalytic activity. When administered as a pretreatment, TCP was more effective in protecting ChE activity in plasma compared to brain tissue, particularly at lower soman doses. researchgate.net Joint treatment with TCP and soman significantly increased plasma enzyme activities at both 30 minutes and 24 hours post-administration, relative to soman alone. researchgate.net Furthermore, a combined therapy of TCP and atropine (B194438) proved more efficacious than TCP pretreatment alone, leading to significant increases in enzyme activities at similar time points. researchgate.net Despite these findings, the precise role of TCP in protecting brain ChE in soman-poisoned rats warrants further investigation. drugbank.comresearchgate.net

Beyond cholinesterase modulation, this compound has been shown to prevent neuronal injury. In the CA1 region of the hippocampus in rats, TCP, acting as a non-competitive NMDA-receptor antagonist, prevented neuronal damage induced by NMDA and kainic acid. nih.gov The observed distribution of neuronal damage and the areas protected by TCP closely corresponded to the distribution of excitatory amino acid (EAA) receptors and TCP binding sites within the hippocampus. nih.gov

Studies employing drug discrimination paradigms in rodents have been vital for understanding the subjective effects of this compound. In rats trained to discriminate phencyclidine (PCP) from saline, this compound (TCP) dose-dependently and fully substituted for the PCP training dose. nih.govdrugbank.com This indicates that this compound elicits interoceptive effects that are similar to those produced by PCP. drugbank.com Moreover, these studies revealed that this compound is more potent than PCP in producing these discriminative stimulus effects, with an ED50 of 0.55 ± 0.22 mg/kg for TCP, compared to 1.21 ± 0.21 mg/kg for PCP. nih.gov

Table 4: Discriminative Stimulus Properties of this compound in Rodents

CompoundAnimal ModelTraining DrugSubstitution Effect (vs. Training Drug)ED50 (mg/kg) ± SEMReference
This compoundRatsPCPFull Substitution0.55 ± 0.22 nih.govdrugbank.com
PhencyclidineRatsPCPFull Substitution (Training)1.21 ± 0.21 nih.gov

Behavioral Phenotyping in Animal Models of Dissociative States

Due to its potent NMDA receptor antagonistic properties, this compound is a valuable tool in preclinical research, particularly in animal models that aim to understand dissociative states and related neurological conditions. NMDA receptor antagonists, including this compound, phencyclidine (PCP), and dizocilpine (B47880) (MK-801), are frequently employed as pharmacological models for conditions such as schizophrenia, which are characterized by psychosis-like behaviors. nih.gov The high affinity of this compound for the PCP binding site within the NMDA receptor complex has led to the widespread use of its 3H-radiolabelled form in research focused on NMDA receptors. nih.gov

Beyond its direct dissociative effects, this compound has been investigated for its broader central nervous system activities. Studies have explored its potential as an antidotal agent in cases of organophosphate poisoning, demonstrating a wide spectrum of pharmacological activity. For instance, research has examined the anticonvulsant and antilethal effects of TCP in models of soman poisoning, as well as its impact on seizure activity and brain damage in guinea pigs. These investigations into TCP's neuroprotective and pharmacological effects in the central nervous system contribute to understanding its influence on behaviors relevant to dissociative states and other neurological dysfunctions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This compound belongs to the chemical class of arylcyclohexylamines, which are characterized by a cyclohexylamine (B46788) unit with an aryl moiety attached geminal to the amine. The amine component in these compounds is typically a secondary or tertiary cycloalkylamine, such as piperidine (B6355638) or pyrrolidine (B122466). The arylcyclohexylamine scaffold is highly versatile, allowing for chemical modifications that can significantly alter the pharmacological profile of the resulting derivatives.

Rational Design and Synthesis of Novel Arylcyclohexylamines Based on the this compound Scaffold

The rational design and synthesis of novel arylcyclohexylamines often involve modifying key structural elements of existing compounds like this compound to achieve desired biological activities. A notable example of this approach is the synthesis of adamantyl derivatives of this compound (TCP). Researchers have successfully synthesized and characterized several such derivatives, which incorporate an adamantane ring system and various amine groups, including piperidine (TAPIP), pyrrolidine (TAPYR), and morpholine (B109124) (TAMORF). These synthetic efforts aim to explore how structural changes impact properties such as toxicity, receptor affinity, and therapeutic potential.

Evaluation of Adamantyl this compound Derivatives (e.g., TAMORF)

Among the synthesized adamantyl this compound derivatives, TAMORF, chemically identified as 1-[2-(2-thienyl)-2-adamantyl] morpholine, has been a focus of evaluation. These derivatives have undergone extensive biological activity assessments, including their effects on the proliferative and reproductive capabilities (cytotoxicity) of human tumor cell strains and non-malignant mouse fibroblasts. Furthermore, their radioprotective effects following ionizing irradiation and their potential as anticancer agents have been investigated. The adamantyl derivatives, including TAMORF, have demonstrated potential activity at both NMDA and muscarinic receptors.

Comparative Pharmacological Profiling of Derivatives

Comparative pharmacological profiling has revealed significant differences between this compound (TCP) and its adamantyl derivatives, particularly TAMORF. A key finding is the reduced toxicity of adamantyl derivatives compared to TCP. For instance, the lethal dose 50 (LD50) for TCP was determined to be 106.00 mg/kg, whereas for TAMORF, it was found to be greater than 504.00 mg/kg body weight, indicating a substantially lower acute toxicity for TAMORF.

Studies investigating the interaction of TCP and TAMORF with human erythrocyte acetylcholinesterase (AChE) in vitro showed that both compounds are weak inhibitors of this enzyme. The half-maximal inhibitory concentration (IC50) for TCP was 1 x 10^-5 M, while for TAMORF, it was >1 x 10^-3 M. Neither compound demonstrated reactivating or protective effects on AChE inhibited by soman.

Despite their weak AChE inhibition, TCP and its adamantyl derivatives, including TAPIP, TAPYR, and TAMORF, have been evaluated for their efficacy as adjuvant therapies in cases of poisoning by organophosphates (OPs) and carbamates in mice. When administered with atropine, these compounds exhibited therapeutic effects against carbamate (B1207046) poisoning (e.g., propoxur (B1679652), aldicarb (B1662136), Ro 02-0683), with protective ratios ranging from 3.99 LD50 for aldicarb to over 16.00 LD50 for propoxur. Their efficacy against poisoning by the OP insecticide dichlorvos (B1670471) (DDVP) and chemical warfare agents like soman and tabun (B1200054) was lower when combined solely with atropine. However, in soman-poisoned mice, the most favorable therapeutic outcomes were achieved when the test compounds were combined with HI-6 and atropine, yielding protective ratios of 5.40 to 7.12 LD50 of soman. These results suggest that TCP and adamantyl tenocyclidines could serve as antidotes in carbamate poisoning when combined with atropine, and as adjuvant therapy alongside HI-6 and atropine in soman poisoning.

Furthermore, TAMORF has shown promising in vitro cell growth inhibitory effects, leading to its consideration as a potential source molecule for developing more potent antitumor substances. Compared to TCP, adamantyl derivatives possess enhanced radioprotective properties and are generally less toxic. Specifically, TAMORPH has been observed to increase the apoptotic death of human malignant cells.

Novel Pharmacological Applications Investigated in Preclinical Research

Antidotal Efficacy in Organophosphorus Poisoning Models

Organophosphorus (OP) compounds, including nerve agents like soman (B1219632), exert their toxic effects primarily by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme crucial for hydrolyzing acetylcholine (B1216132) in the nervous system researchgate.netsrce.hr. This inhibition leads to an accumulation of acetylcholine, resulting in severe pathophysiological changes researchgate.net. Tenocyclidine has been investigated for its potential as an antidote or an adjuvant therapy in such poisonings nih.govncats.ioebi.ac.uk.

Research has evaluated this compound's antidotal potency, specifically its capacity to protect AChE activity in organophosphate poisoning scenarios bibliotekanauki.plnih.gov. Studies conducted on rats poisoned with soman demonstrated that this compound, when administered as a pretreatment five minutes before soman exposure, showed superior protection of cholinesterase (ChE) catalytic activity in plasma compared to brain tissue, particularly at lower soman doses bibliotekanauki.plnih.gov.

A significant increase in plasma ChE activities was observed at both 30 minutes and 24 hours following joint treatment with this compound and soman, in comparison to soman administration alone bibliotekanauki.plnih.gov. Furthermore, when this compound was combined with atropine (B194438) and administered as a therapeutic intervention, it proved more effective than this compound given alone as a pretreatment. This combination significantly elevated enzyme activities at 30 minutes and 24 hours when compared to control groups treated solely with a quarter of the soman LD50 bibliotekanauki.plnih.gov.

An evaluation involving this compound and its newly synthesized adamantyl derivatives—specifically 1-(1-(2-thienyl)cyclohexyl)piperidine (TCP), 1-(1-(2-thienyl)adamantyl)piperidine (TAPIP), 1-(1-(2-thienyl)adamantyl)pyrrolidine (TAPIR), and 1-[2-(2-thienyl)-2-adamantyl]morpholine (TAMORF)—in mice poisoned with organophosphates and carbamates indicated their potential as therapeutic agents. These compounds, which exhibit activity at both NMDA and muscarinic receptors, demonstrated low acute toxicity nih.gov.

When administered with atropine, this compound and its adamantyl derivatives exhibited therapeutic effects against carbamate (B1207046) poisonings caused by propoxur (B1679652), aldicarb (B1662136), and Ro 02-0683, achieving protective ratios ranging from 3.99 LD50 for aldicarb to over 16.00 LD50 for propoxur nih.gov. However, their efficacy was noted to be lower against poisoning by the OP insecticide dichlorvos (B1670471) (DDVP) and the nerve agents soman and tabun (B1200054) nih.gov. In cases of soman poisoning in mice, the most favorable therapeutic outcomes were achieved when this compound or its derivatives were combined with HI-6 (an oxime) and atropine, resulting in protective ratios between 5.40 and 7.12 LD50 of soman nih.gov. These findings suggest that this compound and its adamantyl derivatives could be utilized with atropine as antidotes for carbamate poisoning and as an adjuvant therapy alongside HI-6 and atropine in soman poisoning nih.gov.

Table 1: Effect of this compound Treatment on Cholinesterase Activity in Soman-Poisoned Rats

Treatment Group (vs. Soman Alone)Time PointPlasma ChE Activity (P-value)
TCP Pretreatment30 min< 0.001
TCP Pretreatment24 h= 0.0043
TCP + Atropine Therapy30 min= 0.046
TCP + Atropine Therapy24 h< 0.001

Table 2: Protective Ratios of this compound and Derivatives in Organophosphate/Carbamate Poisoning

Poisoning AgentCombination Therapy (with Atropine)Protective Ratio (LD50)
AldicarbTCP/Adamantyl Derivatives3.99
PropoxurTCP/Adamantyl Derivatives> 16.00
SomanHI-6 + Atropine + TCP/Derivatives5.40 - 7.12

This compound is recognized for its neuroprotective properties nih.gov. Studies have investigated its role in ameliorating central neuropathology induced by soman, particularly in relation to subsequent spatial memory impairments nih.gov. In guinea pigs, this compound, acting as an NMDA antagonist, was explored in conjunction with atropine and pyridostigmine (B86062) to understand the mechanisms of soman's effects and to evaluate potential curative interventions nih.gov.

Pretreatment with this compound (20 mg/kg), a noncompetitive NMDA-receptor antagonist, was shown to prevent neuronal injury caused by NMDA and kainic acid (KA) in the CA1 region of the hippocampus nih.gov. The areas of neuronal damage and those protected by this compound demonstrated a close correlation with the distribution of excitatory amino acid (EAA) receptors and this compound binding sites within the hippocampus nih.gov. Furthermore, this compound, when administered in combination with atropine and NBQX (2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline), was studied for its ability to prevent or halt soman-induced seizures in rats nih.gov. The therapeutic effect of this compound appears to be linked to glutamate (B1630785) neurotransmission and NMDA receptors, which are known to be involved in soman-induced seizure activity srce.hr.

Radioprotective Activity in Cellular and Animal Systems

Beyond its role in organophosphorus poisoning, this compound has also demonstrated radioprotective activity nih.govncats.ioebi.ac.uk. In vitro investigations assessed the radioprotective capabilities of this compound and its adamantane (B196018) derivative, TAMORF, on human white blood cells nih.govebi.ac.uk. These studies employed techniques such as the alkaline comet assay and viability testing to evaluate their protective effects against radiation-induced damage nih.govebi.ac.uk. Both this compound and TAMORF were found to possess low cytotoxicity and exhibited radioprotective activity nih.govebi.ac.uk. Notably, TAMORF also displayed additional cell growth inhibitory effects nih.govebi.ac.uk.

In Vitro Assessment of Cell Growth Inhibitory Effects and Potential Anticancer Properties

This compound has been identified as having potential anticancer properties nih.govncats.ioebi.ac.uk. In vitro assessments focused on the cell growth inhibitory effects of this compound and its adamantane derivative, TAMORF nih.govebi.ac.uk. While both compounds showed low cytotoxicity, TAMORF specifically demonstrated a significant capacity to inhibit cell growth and proliferation in vitro nih.govebi.ac.uk. This finding suggests that TAMORF, a modified this compound derivative, could be a promising candidate for further development into more potent substances with antitumor properties nih.govebi.ac.uk. Prior research on diaminophenyladamantane derivatives has also indicated their ability to induce growth inhibition and G1 arrest in human cancer cell lines, both in vitro and in vivo bibliotekanauki.plicm.edu.pl.

Advanced Analytical Methodologies for Tenocyclidine Research

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques combining chromatography with mass spectrometry are indispensable for the detection, identification, and characterization of Tenocyclidine and its metabolites due to their high separation power and sensitive detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the qualitative and quantitative analysis of this compound and its related compounds in various matrices, including biological samples. nih.govchemrxiv.orgcfsre.org GC-MS offers robust capabilities for screening and confirming the presence of novel psychoactive substances (NPS), including phencyclidine (PCP) analogs like this compound. nih.govresearchgate.netfrontiersin.orgresearchgate.net

In forensic toxicology, GC-MS is employed for the identification of this compound in seized drug materials and biological fluids. nih.govcfsre.org For instance, a qualitative GC-MS method has been developed to assess the elimination and metabolism of this compound in rat urine. researchgate.netebi.ac.uksrce.hr This research revealed that six hours post-administration, rat urine contained only 1-thienylcyclohexene, a metabolite of this compound, indicating complete metabolism of the parent compound within that timeframe. researchgate.netebi.ac.uksrce.hr This highlights GC-MS's utility in elucidating metabolic pathways.

GC-MS systems typically utilize an inert carrier gas like helium and specific columns, such as Agilent DB-35 or DB-5, for optimal separation. nih.gov Sample preparation often involves dilution in solvents like methanol (B129727) or acetonitrile. nih.govcfsre.org The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that are crucial for identification. For PCP and its analogs, a distinct fragmentation pattern often includes a prominent peak at m/z 86, corresponding to the protonated piperidine (B6355638) ring, which dissociates from the rest of the molecule. nih.govchemrxiv.org

Table 1: GC-MS Parameters for this compound Analysis (Example)

ParameterValueReference
InstrumentAgilent 5975 Series GC/MSD System cfsre.org
Sample PreparationStandard diluted in methanol cfsre.org
Carrier GasHelium (99.999% purity) nih.gov
Column (GC-MS)Agilent DB-35 (30 m x 0.25 mm x 0.25 µm) nih.gov
Column (GC-FID)Agilent DB-5 (30 m x 0.25 mm x 0.25 µm) nih.gov
Injection Volume1 µL (derivatized sample) tandfonline.com
EI Mass Spectrum70 eV cfsre.org
Characteristic m/z86 (protonated piperidine ring) nih.govchemrxiv.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful technique for the comprehensive identification and characterization of this compound and other novel psychoactive substances, particularly in complex biological matrices. cfsre.orgoup.comnih.govcfsre.org LC-QTOF-MS offers high resolution and accurate mass measurements, which are critical for distinguishing between closely related compounds and identifying unknown metabolites. cfsre.orgresearchgate.netcfsre.org

This technique is especially valuable for screening and confirming NPS in blood and other biological fluids. oup.commdpi.com The high mass accuracy of QTOF-MS allows for the determination of elemental composition, providing strong evidence for compound identification even without a direct reference standard. cfsre.org LC-QTOF-MS workflows often involve data-dependent acquisition, where precursor ions are selected for fragmentation, yielding characteristic product ion spectra that aid in structural elucidation. scispace.com

For this compound analysis, LC-QTOF-MS can be used to evaluate analytical data in comparison to acquired reference materials, ensuring accurate identifications. cfsre.org The method typically involves specific chromatographic conditions, such as a C18 column and a gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265). cfsre.org

Table 2: LC-QTOF-MS Parameters for this compound Analysis (Example)

ParameterValueReference
InstrumentQTOF-MS System cfsre.org
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Mobile Phase AAmmonium formate (10 mM, pH 3.0) cfsre.org
Mobile Phase BAcetonitrile cfsre.org
GradientInitial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min cfsre.org
Autosampler Temp.15 °C cfsre.org
Injection Volume10 µL cfsre.org
TOF MS Scan Range100-510 Da cfsre.org
Retention Time (TCP)5.85 min cfsre.org

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, particularly Raman microspectroscopy, provides valuable structural information for the characterization of this compound, especially in solid forms or microcrystalline samples.

Raman microspectroscopy is a non-destructive analytical technique that provides molecular structural information based on the inelastic scattering of light by a sample. researchgate.netcolab.wsnih.govnih.gov It is particularly useful for the characterization of microcrystals of illicit drugs, including this compound and its analogs. researchgate.netcolab.wsnih.govresearchgate.net

This technique, often coupled with microcrystalline tests, allows for the differentiation and identification of this compound from other phencyclidine (PCP) analogs like rolicyclidine (B1679511) (PCPy), 3-methoxy phencyclidine (3-MeO PCP), and 4-methoxy phencyclidine (4-MeO PCP). researchgate.netcolab.wsnih.govresearchgate.netresearchgate.net In such applications, microcrystals of the drug are grown using specific reagents, such as gold chloride, and then examined under a polarized light microscope to document morphological and optical properties (e.g., shape, habit, color, time of growth, retardation colors, extinction type/angle, and sign of elongation). researchgate.netcolab.wsnih.govresearchgate.net Subsequent analysis with a Raman microscope provides detailed structural "fingerprints" of these microcrystals. researchgate.netcolab.wsnih.govresearchgate.netresearchgate.netaminer.cn

The spectral data obtained from Raman microspectroscopy can be further analyzed using chemometrics, including principal component analysis (PCA) and linear discriminant analysis (LDA), to objectively differentiate between similar compounds. researchgate.netcolab.wsnih.govresearchgate.netresearchgate.net This approach enables the development of robust drug analysis protocols for identifying this compound and its analogs, even in complex mixtures or small sample sizes. researchgate.netcolab.wsresearchgate.net Raman spectroscopy's ability to analyze samples directly through packaging materials like plastic bags is a significant advantage in forensic settings. thermofisher.comrsc.org

Radiometric Receptor Binding Assays

Radiometric receptor binding assays are fundamental in pharmacological research to understand the interaction of this compound with its target receptors, particularly the NMDA receptor. wikipedia.orgrevvity.com

Radiometric receptor binding assays utilize radiolabeled ligands, such as tritiated this compound ([³H]TCP), to quantify receptor binding parameters. wikipedia.orgrevvity.com These assays are highly sensitive and provide crucial information about a drug's affinity for specific receptors. revvity.com

Key parameters determined using these techniques include:

Receptor Expression Levels (Bmax): Represents the maximum number of binding sites available in a given tissue or cell preparation. It indicates the total concentration of receptors. revvity.comnih.gov

Dissociation Constants (Kd): Reflects the equilibrium dissociation constant of the ligand-receptor complex, indicating the affinity of the ligand for the receptor. A lower Kd value signifies higher binding affinity. revvity.comnih.gov

Inhibitor Constants (Ki): Measures the affinity of an unlabeled compound (inhibitor) for a receptor, determined by its ability to compete with a radiolabeled ligand for binding sites. It is derived from IC50 values (concentration causing 50% inhibition of binding) using the Cheng-Prusoff equation. nih.gov

This compound has a high affinity for the phencyclidine binding site on the NMDA receptor complex, making [³H]TCP a widely used radioligand in NMDA receptor research. wikipedia.orgrevvity.com Studies have utilized these assays to compare the binding properties of this compound with other PCP analogs, revealing slight differences in affinity for NMDA receptors (higher for TCP) and sigma receptors (lower for TCP compared to PCP). wikipedia.org

Table 3: Key Receptor Binding Parameters and Their Significance

ParameterDefinitionSignificance
BmaxMaximum number of binding sitesIndicates the total concentration or density of receptors in a sample.
KdEquilibrium dissociation constantMeasures the affinity of a ligand for its receptor; lower Kd means higher affinity.
KiInhibitor constantMeasures the affinity of an unlabeled compound to compete for binding sites.

These assays involve saturation binding experiments to determine Bmax and Kd, and competition binding experiments to determine Ki values for various compounds. revvity.comnih.gov The data obtained from these radiometric assays are essential for understanding the pharmacological profile of this compound and designing new molecular probes or therapeutic agents targeting the NMDA receptor. revvity.comnih.gov

Conceptual Frameworks and Future Research Directions

Tenocyclidine as a Probe for NMDA Receptor Complex Allosteric Modulation and Channel Blockade

This compound (TCP) functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel in the central nervous system. wikipedia.orgnih.govwikidoc.org NMDA receptors are characterized by high calcium permeability and a voltage-dependent blockade by magnesium ions (Mg²⁺). drugbank.commdpi.com Activation of these receptors necessitates the binding of L-glutamate to the GluN2 subunit and glycine (B1666218) or D-serine to the GluN1 subunit, alongside membrane depolarization to remove the Mg²⁺ block. drugbank.commdpi.com

TCP exerts its inhibitory effect by binding within the ion channel of the NMDA receptor, thereby physically obstructing the flow of ions. wikipedia.orgwikidoc.orgwikipedia.org Its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor complex has made the ³H radiolabelled form of TCP an indispensable research tool for studying these receptors. wikipedia.orgwikidoc.orgdrugbank.com Compared to PCP, this compound demonstrates a greater affinity for NMDA receptors but a lower affinity for sigma receptors. wikipedia.orgwikidoc.orgdrugbank.com Specifically, its primary interaction is as a non-competitive antagonist at the 3A-subunit of the human NMDAR. nih.govdrugbank.com Research has indicated a high binding affinity for TCP at the intrachannel binding site, with preliminary studies showing a Kᵢ of 2 nM for the displacement of [³H]this compound from this site. mdpi.com Furthermore, compounds like tacrine (B349632) have been shown to displace [³H]this compound at the PCP binding site, identifying them as ion channel blockers. sci-hub.se Beyond its well-established NMDA receptor antagonism, TCP also exhibits relatively high affinity for the D1 subunit of the human dopamine (B1211576) transporter (DAT) and demonstrates a positive antagonistic effect at the α7-subunit of the Nicotinic Acetylcholine (B1216132) Receptor (nAChR). drugbank.com Studies have also suggested that TCP can bind to overlapping sites within the lumen of muscle nAChR ion channels. researchgate.net

Contributions to Understanding Dissociative Anesthetic Pharmacology

As a member of the arylcyclohexylamine class, this compound is recognized for its dissociative anesthetic properties. wikipedia.orgdrugs.comnih.govwikidoc.org Dissociative anesthetics, which include compounds such as phencyclidine (PCP) and ketamine, induce a state characterized by catalepsy, amnesia, and analgesia by interfering with the actions of glutamate (B1630785) at NMDA receptors in the brain. drugs.comwikipedia.org TCP is noted for being considerably more potent than PCP, despite their similar effects. wikipedia.orgdrugs.comwikidoc.org The enhanced psychostimulant effects observed with TCP, when compared to PCP, suggest a relatively greater activity as a dopamine reuptake inhibitor. wikipedia.orgdrugs.comwikidoc.org

Comparative studies on the relative potencies of various open channel blockers at NMDA receptors, including dizocilpine (B47880), this compound, phencyclidine, and ketamine, have revealed a strong correlation between their potency and their affinities at NMDA binding sites. nih.gov Dizocilpine (MK-801), another potent uncompetitive NMDA receptor antagonist, is frequently employed in animal models to replicate psychosis for experimental research. wikipedia.org In clinical settings, ketamine is preferred as a dissociative anesthetic due to its shorter half-life and lower potency compared to dizocilpine, offering a safer pharmacological profile. wikipedia.org The understanding derived from these compounds has contributed to a paradigm shift in dissociative anesthetic pharmacology, moving beyond the traditional monoaminergic hypothesis towards a more comprehensive glutamate and neuroplasticity-centric view, particularly influenced by the rapid antidepressant effects observed with ketamine. researchgate.net

Computational Chemistry and Molecular Modeling for this compound Structure-Function Relationships

Computational chemistry and molecular modeling play a pivotal role in deciphering the intricate structure-function relationships of chemical compounds, including this compound. While specific detailed computational studies solely focused on this compound were not extensively detailed in the provided search results, the general application of these methodologies to related compounds and receptor systems underscores their relevance.

Computational approaches, such as comparative/homology modeling, molecular docking, and molecular dynamics simulations, are routinely employed to investigate the interactions between drug molecules and their target receptors. researchgate.net These methods are instrumental in structurally characterizing binding sites and elucidating inhibitory mechanisms, thereby supporting and explaining experimental findings. researchgate.net For instance, "in silico techniques" have been utilized to model and dock the binding of tacrine derivatives to acetylcholinesterase (AChE) and GluN2B subunit-containing NMDA receptors, as well as to predict their ADME (absorption, distribution, metabolism, and excretion) properties. sci-hub.se Such applications highlight the utility of computational methods in predicting and understanding the pharmacological profiles of compounds structurally related to this compound. Understanding these structure-function relationships is critical for identifying molecular structures that exhibit desired pharmacological properties, a principle directly applicable to the ongoing research into this compound and its derivatives. rsc.org

Development of Novel Therapeutic Candidates Based on the this compound Scaffold

The pharmacological profile of this compound, particularly its potent NMDA receptor antagonism, positions its chemical scaffold as a promising foundation for the development of novel therapeutic candidates. Beyond its dissociative anesthetic properties, this compound has demonstrated a broad spectrum of pharmacological activities. It has shown antidotal effects in organophosphorus compound poisoning and exhibits radioprotective and anticancer properties. researchgate.net

Research has explored modifications to the this compound scaffold, leading to the synthesis of new derivatives. For example, newly synthesized adamantyl derivatives of this compound, such as TAPIP, TAPIR, and TAMORF, have been investigated for their efficacy, including their potential in mitigating the effects of organophosphates and carbamates. nih.govresearchgate.net Another derivative, gacyclidine, which can be synthesized from this compound, acts as an NMDA receptor antagonist with a binding affinity eight times greater than PCP at the NMDA receptor. escholarship.org This demonstrates the potential for structural modifications to the this compound scaffold to yield compounds with enhanced potency or altered pharmacological profiles, opening avenues for new therapeutic applications.

The sustained interest in NMDA receptor modulators for the treatment of various neurological conditions, including neurodegenerative disorders, cerebral ischemia, traumatic brain injury, psychiatric diseases, and neuropathic pain, suggests that the this compound scaffold remains a relevant area for drug discovery. sci-hub.se There is a growing emphasis on developing subtype-selective NMDA receptor modulators, as these are anticipated to offer an improved safety profile compared to broad-spectrum channel blockers. sci-hub.se This trend implies that future research on this compound derivatives may focus on achieving such selectivity to enhance their therapeutic index. Furthermore, the identification of this compound binding protein (TCP-BP) as part of a complex of proteins that bind glutamate agonists suggests potential for exploring related therapeutic pathways. nih.gov The broader field of neuromodulating agents, including NMDA receptor antagonists like this compound, is also being investigated for their role in modulating anti-cancer immune responses, pointing towards novel applications in cancer therapy. google.com

Q & A

Q. What are the primary analytical methods for detecting and quantifying tenocyclidine in biological samples, and how do methodological choices influence data reliability?

Thin-layer chromatography (TLC) using multiple solvent systems (e.g., Systems 1–3) is critical for distinguishing TCP from structurally similar arylcyclohexylamines like phencyclidine (PCP). For example, System 3 effectively separates TCP from PCC (1-piperidinocyclohexanecarbonitrile), but System 1 may yield overlapping Rf values for TCP and PCP, necessitating cross-validation with additional techniques like GC-MS . Methodological transparency in reporting solvent systems and detection limits is essential to avoid misinterpretation of forensic or pharmacological data.

Q. How can researchers validate the purity and identity of synthesized this compound derivatives for NMDA receptor studies?

Synthesis protocols must include spectral characterization (e.g., NMR, IR) and chromatographic purity assessments. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm structural integrity. Known compounds require cross-referencing with published spectral databases and replication of synthetic routes described in peer-reviewed literature .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in TCP-induced neurobehavioral studies?

Non-linear regression models (e.g., log-dose vs. response) should account for variability in animal models, with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Sample size calculations must align with ethical guidelines to minimize animal use while ensuring statistical power .

Advanced Research Questions

Q. How do discrepancies in NMDA receptor binding affinities between in vitro and in vivo TCP studies arise, and how can they be resolved?

In vitro radioligand assays (using ³H-TCP) may overestimate binding potency due to artificial membrane conditions, whereas in vivo models incorporate pharmacokinetic variables like blood-brain barrier penetration. To reconcile data, employ hybrid methods such as ex vivo receptor autoradiography paired with pharmacokinetic modeling .

Q. What experimental designs mitigate confounding variables in longitudinal studies of TCP’s neurotoxic effects?

Randomized controlled trials (RCTs) with sham-operated controls and blinded assessors are critical. Include time-series analyses to track glutamate rebound effects post-TCP exposure. Preclinical studies must adhere to NIH reporting standards for animal welfare and data reproducibility .

Q. How can computational modeling resolve contradictions in TCP’s sigma receptor vs. NMDA receptor selectivity?

Molecular dynamics simulations (e.g., docking studies using cryo-EM structures of NMDA receptors) can identify binding pocket interactions. Compare results with mutagenesis data to validate key residues influencing TCP selectivity. Cross-validate findings with competitive binding assays using selective antagonists like MK-801 .

Data Interpretation & Contradictions

Q. Why do reported half-lives of TCP vary across pharmacokinetic studies, and how should researchers address this?

Variations arise from differences in species metabolism, administration routes (e.g., intravenous vs. intramuscular), and detection thresholds of assays (e.g., ELISA vs. LC-MS/MS). Standardize protocols using WHO guidelines for drug disposition studies and report extraction recovery rates for transparency .

Q. What methodologies reconcile conflicting neuroimaging data on TCP’s effects on dopaminergic pathways?

Combine PET imaging (e.g., using ¹⁸F-DOPA) with microdialysis to correlate regional dopamine release with behavioral outcomes. Control for TCP’s stimulant properties by co-administering NMDA agonists to isolate receptor-specific effects .

Methodological Resources

  • Analytical Validation : Cross-reference TLC protocols with forensic guidelines from Archiv EuroMedica .
  • Ethical Compliance : Follow NIH preclinical checklists for animal studies .
  • Statistical Rigor : Use survey sampling frameworks from Thesis Requirements to ensure data representativeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.